
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide” is a compound with the CAS Number: 126940-57-6. It has a molecular weight of 281.27 . This compound is also known by the synonym "N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H11NO4/c18-12-7-6-11-8-13 (16 (20)21-14 (11)9-12)17-15 (19)10-4-2-1-3-5-10/h1-9,18H, (H,17,19) .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The crystal structure of derivatives such as N′-benzoyl-7-hydroxy-6-hexyl-2-oxo-2H-chromene-3-carbohydrazonamide has been investigated. This research revealed that cyclization processes lead to the formation of triazole derivatives of 3-substituted chromenone, contributing significantly to the understanding of their chemical properties and potential applications in materials science (Baumer et al., 2004).
Antibacterial Properties
- Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown significant activity against acetylcholinesterase (AChE), indicating potential as antibacterial agents. The structure-activity relationship (SAR) studies have provided insights into improving their anti-AChE activity (Ghanei-Nasab et al., 2016).
Synthesis and Chemical Behavior
- The synthesis and chemical behavior of various derivatives have been a key area of study. For instance, research on compounds like N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has provided valuable insights into their molecular structure and potential for various industrial applications (Anuradha et al., 2012).
Antioxidant Properties
- Some derivatives have been investigated for their antioxidant properties. This includes studies on acetyl salicylic acid derivatives and their potential role in preventing diseases like cancer or coronary heart disease due to their ability to impede oxidative stress (Poojari et al., 2016).
Novel Applications
- Other research focuses on innovative applications, such as the use of derivatives in chemosensors for anions detection, demonstrating their potential in environmental monitoring and safety applications (Wang et al., 2015).
Anti-inflammatory and Analgesic Activities
- Studies have also explored the anti-inflammatory and analgesic activities of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides, suggesting their potential therapeutic applications (Ronad et al., 2008).
Zukünftige Richtungen
The future research directions for “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of coumarin derivatives, these compounds could be investigated for their potential use in the treatment of various diseases .
Wirkmechanismus
Target of Action
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a novel synthesized coumarin The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been shown to have a cardiopreventive effect by preventing heart injury marker leakage from cardiomyocytes . It also normalizes cardiac function and ECG pattern, as well as improves lipid profile .
Biochemical Pathways
This compound appears to affect several biochemical pathways. It significantly mitigates oxidative stress biomarkers, as evidenced by the decrease of lipid peroxidation and the increased level of the myocardial GSH level together with the SOD, GSH-Px, and catalase activities .
Result of Action
This compound has been shown to ameliorate the severity of isoproterenol-induced myocardial infarction through improving the oxidative status, attenuating apoptosis, and reducing fibrinogen production . It also inhibits cardiac apoptosis by upregulating the expression of Bcl-2 and downregulating the expression of Bax and caspase-3 genes .
Eigenschaften
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-12-7-6-11-8-13(16(20)21-14(11)9-12)17-15(19)10-4-2-1-3-5-10/h1-9,18H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNYDYTRZLFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


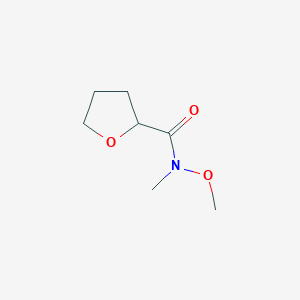
![3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2602664.png)
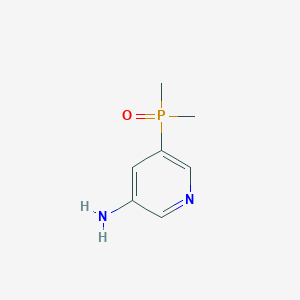
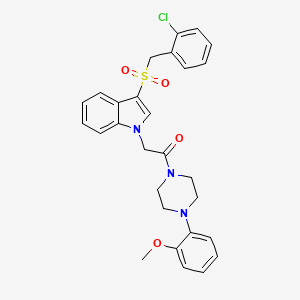
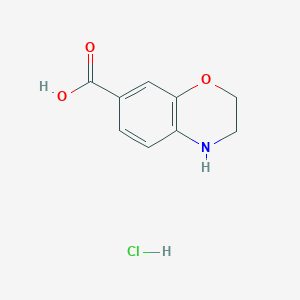
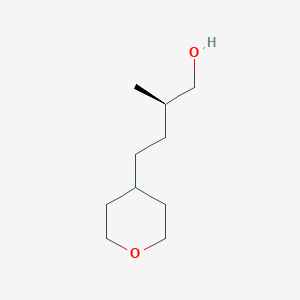


![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)
![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)